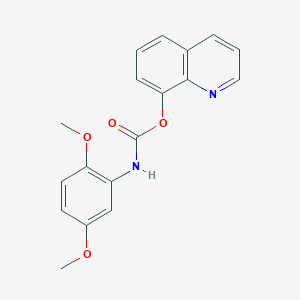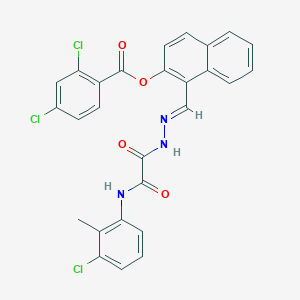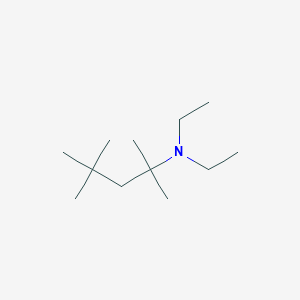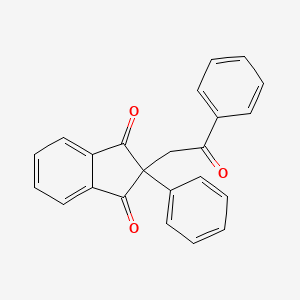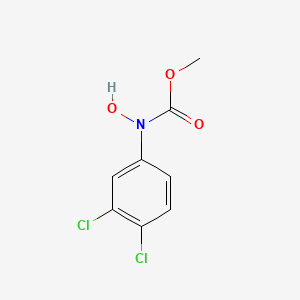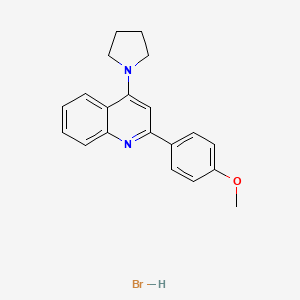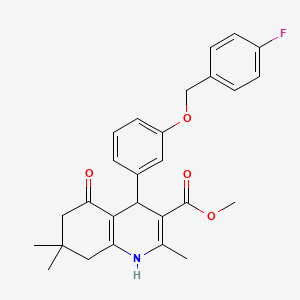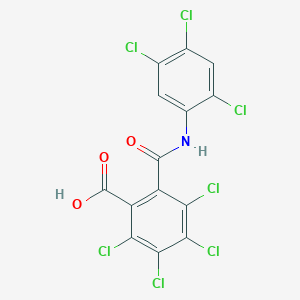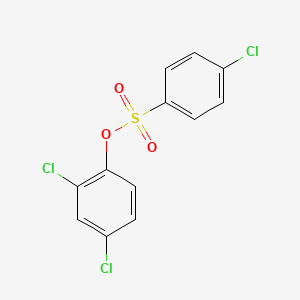![molecular formula C18H28 B11950248 Bicyclo[12.2.2]octadeca-1(16),14,17-triene CAS No. 6544-06-5](/img/structure/B11950248.png)
Bicyclo[12.2.2]octadeca-1(16),14,17-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[12.2.2]octadeca-1(16),14,17-triene typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, which forms the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves optimizing the reaction conditions to maximize yield and purity. This may include the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[12.2.2]octadeca-1(16),14,17-triene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or alcohols.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of alkanes or alkenes.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes.
Scientific Research Applications
Bicyclo[12.2.2]octadeca-1(16),14,17-triene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of bicyclic hydrocarbons and their reactivity.
Biology: It can be used to investigate the interactions of complex organic molecules with biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Bicyclo[12.2.2]octadeca-1(16),14,17-triene involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[10.4.2]octadeca-1(16),12,14,17-tetraene-6,7-diol
- Bicyclo[10.2.2]hexadeca-1(15),12(16),13-triene
- 8-Hydroxy-bicyclo(12.2.2)octadeca-1(17),14(18),15-trien-7-one
Uniqueness
Bicyclo[1222]octadeca-1(16),14,17-triene is unique due to its specific ring structure and the presence of multiple double bonds This gives it distinct chemical properties and reactivity compared to other similar compounds
Properties
CAS No. |
6544-06-5 |
|---|---|
Molecular Formula |
C18H28 |
Molecular Weight |
244.4 g/mol |
IUPAC Name |
bicyclo[12.2.2]octadeca-1(16),14,17-triene |
InChI |
InChI=1S/C18H28/c1-2-4-6-8-10-12-18-15-13-17(14-16-18)11-9-7-5-3-1/h13-16H,1-12H2 |
InChI Key |
SNTQYYKABHQQDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCC2=CC=C(CCCCC1)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



